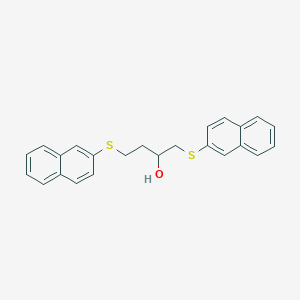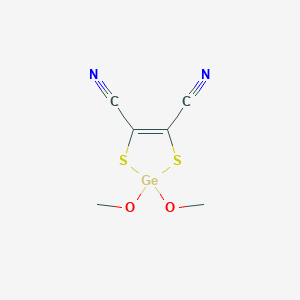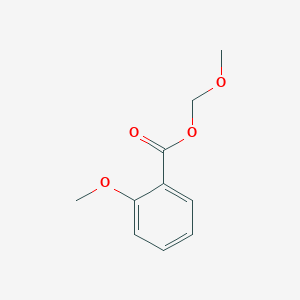![molecular formula C22H15N B12599735 7-Phenyl-7H-benzo[c]carbazole CAS No. 648432-24-0](/img/structure/B12599735.png)
7-Phenyl-7H-benzo[c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-7H-benzo[c]carbazole is a nitrogen-containing aromatic heterocyclic compound. It is part of the larger family of carbazoles, which are known for their presence in natural products, alkaloids, and various industrial applications.
Métodos De Preparación
The synthesis of 7-Phenyl-7H-benzo[c]carbazole typically involves benzannulation strategies. These methods include classical and non-classical benzannulation approaches, which have been developed over the past decade. The synthesis often starts with commercially available starting materials such as 7H-benzo[c]carbazole. The reaction sequence may involve N-alkylation, Arbuzov reaction, and deprotection steps to yield the desired product .
Análisis De Reacciones Químicas
7-Phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Phenyl-7H-benzo[c]carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a chromophore in blue fluorescent organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Materials Science: The compound’s stability and optoelectronic properties make it suitable for use in various advanced materials.
Biological Research: Its derivatives are studied for their potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-7H-benzo[c]carbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the compound’s electronic properties and its behavior in various applications. The specific pathways involved depend on the context in which the compound is used, such as in OLEDs or biological systems .
Comparación Con Compuestos Similares
7-Phenyl-7H-benzo[c]carbazole can be compared with other similar compounds, such as:
7H-benzo[c]carbazole: This compound lacks the phenyl group but shares the core structure.
Benzo[b]indolo[1,2,3-lm]carbazole: An isomeric chromophore with different light-emitting properties.
Benzo[c]indolo[3,2,1-jk]carbazole: Another isomeric chromophore with unique charge-transfer characteristics.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
648432-24-0 |
|---|---|
Fórmula molecular |
C22H15N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H15N/c1-2-9-17(10-3-1)23-20-13-7-6-12-19(20)22-18-11-5-4-8-16(18)14-15-21(22)23/h1-15H |
Clave InChI |
SRGYTRJRSUPJCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)

![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)

![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
